(4-Chlorophenyl)[2-fluoro-5-(trifluoromethyl)phenyl]methanamine
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Overview
Description
(4-Chlorophenyl)[2-fluoro-5-(trifluoromethyl)phenyl]methanamine is an organic compound with the molecular formula C14H10ClF4N It is characterized by the presence of a chlorophenyl group and a trifluoromethyl-substituted fluorophenyl group attached to a methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)[2-fluoro-5-(trifluoromethyl)phenyl]methanamine typically involves the reaction of 4-chlorobenzaldehyde with 2-fluoro-5-(trifluoromethyl)benzylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the methanamine group. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)[2-fluoro-5-(trifluoromethyl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4-Chlorophenyl)[2-fluoro-5-(trifluoromethyl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of bioactive compounds .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers .
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)[2-fluoro-5-(trifluoromethyl)phenyl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)[3-fluoro-5-(trifluoromethyl)phenyl]methanamine
- (4-Chlorophenyl)[2-fluoro-4-(trifluoromethyl)phenyl]methanamine
- 4-Fluoro-2-(trifluoromethyl)benzylamine
Uniqueness
(4-Chlorophenyl)[2-fluoro-5-(trifluoromethyl)phenyl]methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C14H10ClF4N |
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Molecular Weight |
303.68 g/mol |
IUPAC Name |
(4-chlorophenyl)-[2-fluoro-5-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C14H10ClF4N/c15-10-4-1-8(2-5-10)13(20)11-7-9(14(17,18)19)3-6-12(11)16/h1-7,13H,20H2 |
InChI Key |
GCDVATLEZDLOSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=C(C=CC(=C2)C(F)(F)F)F)N)Cl |
Origin of Product |
United States |
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